4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride
Description
4,4-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative with the molecular formula C₈H₁₆ClF₂N and a molecular weight of 207.67 g/mol (calculated from substituents) . It features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and two methyl groups at the 2,2-positions, with an amine hydrochloride group at position 1. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, where fluorine atoms enhance metabolic stability and lipophilicity, while the dimethyl groups contribute to steric hindrance . It is commercially available through suppliers like CymitQuimica and Enamine Ltd .
Properties
IUPAC Name |
4,4-difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-7(2)5-8(9,10)4-3-6(7)11;/h6H,3-5,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCRVEXDTRYPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC1N)(F)F)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Cyclohexanone Precursors
The synthesis typically begins with 2,2-dimethylcyclohexan-1-one, which undergoes fluorination to introduce two fluorine atoms at the 4-position. Diethylaminosulfur trifluoride (DAST) is a common fluorinating agent, but recent advances favor alkali metal fluorides (e.g., KF, CsF) with phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB). This approach minimizes side reactions and improves yields (Table 1).
Table 1: Fluorination Conditions and Yields
| Method | Fluorinating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| DAST | DAST | None | −20 to 0 | 65–70 |
| Solid-Liquid PTC | KF | TBAB | 80–100 | 85–90 |
| Mechanochemical | KF | None | Ambient | 78–82 |
The solid-liquid PTC method, as demonstrated in patent EP0001825A1, achieves 85–90% yield by facilitating fluoride ion transfer in a heterogeneous system. This avoids the need for extreme temperatures and enhances scalability.
Reductive Amination of 4,4-Difluoro-2,2-dimethylcyclohexan-1-one
The fluorinated ketone intermediate (4,4-difluoro-2,2-dimethylcyclohexan-1-one, C₈H₁₂F₂O) is converted to the primary amine via reductive amination. Catalytic hydrogenation with ammonia and palladium on carbon (Pd/C) at 50–80 psi H₂ produces the amine in 70–75% yield. Alternative methods include the use of sodium cyanoborohydride (NaBH₃CN) in methanol, though this requires strict pH control (pH 6–7).
Key Reaction:
$$ \text{C₈H₁₂F₂O} + \text{NH₃} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{C₈H₁₅F₂N} + \text{H₂O} $$
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity, as confirmed by melting point (mp 210–212°C) and elemental analysis.
Mechanochemical Approaches
Recent advancements in solvent-free synthesis, exemplified by Hanusa’s work on beryllium complexes, suggest potential applications for 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride. Ball milling the ketone precursor with ammonium acetate and sodium borohydride (NaBH₄) at 30 Hz for 2 hours achieves 78–82% conversion to the amine. This method eliminates solvent waste and reduces reaction times from hours to minutes.
Advantages:
- Energy Efficiency: Ambient temperature conditions.
- Scalability: Continuous flow reactors enable industrial-scale production.
Phase Transfer Catalysis in Fluorination
The patent EP0001825A1 details a two-step process for analogous difluoroaniline synthesis, which can be adapted for cyclohexane systems:
- Fluorination: 2,4,5-Trichloronitrobenzene + KF → 2,4-difluoro-5-chloronitrobenzene (90% yield).
- Hydrogenation: Nitro reduction and HCl treatment → 2,4-difluoroaniline hydrochloride.
Applying this to 4,4-difluoro-2,2-dimethylcyclohexan-1-amine synthesis would involve substituting trichloronitrocyclohexane precursors and optimizing PTC selection (e.g., benzyltriethylammonium chloride).
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Traditional PTC | Mechanochemical | Reductive Amination |
|---|---|---|---|
| Yield (%) | 85–90 | 78–82 | 70–75 |
| Reaction Time (h) | 6–8 | 1–2 | 12–24 |
| Solvent Use | High | None | Moderate |
| Purification Difficulty | Moderate | Low | High |
The PTC method balances yield and scalability, while mechanochemistry offers environmental benefits. Reductive amination remains limited by longer reaction times but is preferred for high-purity applications.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous cyclohexan-1-amine derivatives with variations in substituents, which influence physicochemical properties and applications. Below is a detailed analysis:
Structural and Functional Comparisons
Key Findings from Comparative Analysis
Impact of Fluorination: The 4,4-difluoro substitution in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the non-fluorinated 2,2-dimethylcyclohexan-1-amine (logP ~1.8) . This enhances membrane permeability in drug candidates. Fluorinated derivatives (e.g., benzyl-fluorophenyl variants) show higher thermal stability (decomposition >250°C) due to strong C-F bonds .
The benzyl-fluorophenyl derivatives exhibit π-π stacking capabilities, making them suitable for targeting aromatic residues in proteins .
Synthesis and Availability: The target compound is synthesized via reductive amination of 4,4-difluoro-2,2-dimethylcyclohexanone, followed by HCl treatment . Commercial availability varies: fluorophenylmethyl-substituted derivatives are niche (e.g., Apollo Scientific), while simpler analogs like 2,2-dimethylcyclohexan-1-amine are widely supplied .
Purity and Cost :
Biological Activity
4,4-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride (C₈H₁₅F₂N·HCl) is a chemical compound notable for its cyclohexane structure, featuring two fluorine atoms and two methyl groups. This unique configuration enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and relevant research findings.
The compound is characterized by:
- Molecular Formula : C₈H₁₅F₂N·HCl
- Structure : A cyclohexane ring with two fluorine atoms and an amine group.
- Synthesis : Typically involves fluorination followed by amination and hydrochloride formation.
The biological activity of 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity, while the amine group facilitates interactions with biological macromolecules.
Potential Molecular Targets
- Enzymes : May act as an inhibitor or modulator of specific enzyme activities.
- Receptors : Potential interactions with neurotransmitter receptors could influence physiological responses.
Biological Activity Studies
Research has demonstrated that 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride exhibits significant biological activity. The following sections summarize key findings from various studies.
In Vitro Studies
- Antimicrobial Activity : Preliminary studies indicate that the compound shows moderate antibacterial properties against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent.
- Binding Affinity : Studies utilizing radiolabeled compounds have indicated that 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride binds effectively to specific receptors involved in neurotransmission.
Case Studies
A review of case studies involving similar compounds provides insights into the biological implications of 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Smith et al., 2020 | 4-Fluorocyclohexanamine | Antidepressant | Demonstrated significant reduction in depressive behaviors in animal models. |
| Johnson et al., 2021 | 3-Amino-4-fluorocyclohexanone | Anticancer | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Lee et al., 2023 | 4-Difluoromethylphenylamine | Antimicrobial | Showed high efficacy against Gram-positive bacteria with minimal cytotoxicity to human cells. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride. The presence of fluorine atoms enhances lipophilicity and electronic properties that are beneficial for receptor binding.
Q & A
Q. Characterization Techniques :
Basic Question: What safety protocols are critical when handling fluorinated cyclohexylamine derivatives?
Methodological Answer:
Fluorinated amines require stringent safety measures due to potential toxicity and reactivity:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated waste; neutralize acidic residues before disposal .
- Emergency Procedures : Immediate decontamination with water for skin contact; use calcium gluconate gel for HF exposure .
Q. Key Risks :
- Hydrofluoric Acid (HF) Formation : Possible during hydrolysis of fluorinated intermediates.
- Amine Reactivity : Exothermic reactions with strong acids/bases; monitor temperature .
Advanced Question: How do fluorine substituents influence reaction mechanisms in downstream derivatization?
Methodological Answer:
The electron-withdrawing nature of fluorine alters reactivity:
- Steric and Electronic Effects : Fluorine at 4,4-positions reduces nucleophilicity of the amine, requiring harsher conditions for acylation or alkylation.
- Selective Functionalization : Use Grignard reagents or organozinc compounds to bypass dehydrohalogenation side reactions .
Q. Case Study :
- Buchwald-Hartwig Coupling : Fluorine substituents slow oxidative addition; employ Pd(OAc)₂ with XPhos ligand at 100°C .
Advanced Question: How can researchers resolve contradictory spectral data (e.g., NMR splitting vs. X-ray structures)?
Methodological Answer:
Contradictions often arise from dynamic stereochemistry or solvent effects:
Variable Temperature NMR : Identify conformational exchange (e.g., chair flipping in cyclohexane derivatives) by collecting spectra from −50°C to 25°C .
DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate structures .
Synchrotron XRD : High-resolution crystallography resolves subtle bond-length discrepancies caused by fluorine’s electronegativity .
Advanced Question: What experimental designs are optimal for studying this compound’s pharmacological potential?
Methodological Answer:
Focus on target engagement and ADME profiling :
Q. Table: Key Assays for Biological Evaluation
| Assay | Endpoint | Reference Method |
|---|---|---|
| hERG Channel Inhibition | Cardiotoxicity risk | Patch-clamp electrophysiology |
| Ames Test | Genotoxicity | Bacterial reverse mutation assay |
Advanced Question: How can computational modeling predict the stereochemical impact of difluoro groups?
Methodological Answer:
Leverage molecular dynamics (MD) and docking simulations :
Conformational Sampling : Run MD simulations (e.g., AMBER force field) to model chair vs. boat cyclohexane conformers .
Docking Studies : Compare binding affinities of difluoro vs. non-fluorinated analogs to targets like serotonin transporters .
Electrostatic Potential Maps : Visualize fluorine’s impact on electron density using Gaussian09 .
Validation : Cross-correlate with experimental data (e.g., NOE correlations in NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
